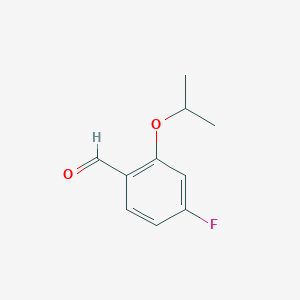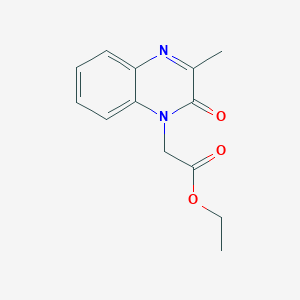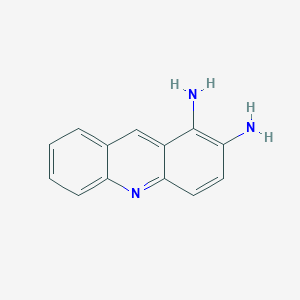
2-Bromo-6-(methylsulfanyl)benzaldehyde
Overview
Description
2-Bromo-6-(methylsulfanyl)benzaldehyde is a chemical compound with the CAS Number: 1289264-36-3 . It has a molecular weight of 231.11 .
Molecular Structure Analysis
The InChI code for 2-Bromo-6-(methylsulfanyl)benzaldehyde is 1S/C8H7BrOS/c1-11-8-4-2-3-7 (9)6 (8)5-10/h2-5H,1H3 . This indicates that the compound contains carbon, hydrogen, bromine, oxygen, and sulfur atoms.Chemical Reactions Analysis
Bromobenzaldehydes, such as 2-Bromo-6-(methylsulfanyl)benzaldehyde, are versatile building blocks used in various reactions. For instance, they are used in the synthesis of aza-fused polycyclic quinolines through copper-catalyzed cascade reaction .Physical And Chemical Properties Analysis
2-Bromo-6-(methylsulfanyl)benzaldehyde is a light yellow solid . It has a storage temperature of 2-8°C .Scientific Research Applications
Chemical Research
“2-Bromo-6-(methylsulfanyl)benzaldehyde” is a chemical compound with the CAS Number: 1289264-36-3 . It is used in chemical research due to its unique properties. It has a molecular weight of 231.11 and its IUPAC name is 2-bromo-6-(methylthio)benzaldehyde .
Spectroscopic Studies
This compound can be used in spectroscopic studies. Infrared (IR) spectroscopy is one of the most common spectroscopic techniques and serves as an effective tool for characterizing compound and solvent interactions . A similar compound, 2-bromo-4-chlorobenzaldehyde, has been studied using IR spectroscopy and density functional theory (DFT) . The same techniques could potentially be applied to “2-Bromo-6-(methylsulfanyl)benzaldehyde”.
Solvent Effect Studies
The compound can be used to study the effect of solvents on IR spectra. The polarity of the solvent has influence on IR spectra of the compounds because of the interaction between solvent and compound, known as the solvent effect . This compound could be used to further understand these effects.
Pharmaceutical Chemistry
Benzaldehyde derivatives (aromatic aldehydes) are commonly employed in the field of pharmaceutical chemistry . Substituted benzaldehydes can be designed to increase the oxygen affinity of human hemoglobin and to inhibit the sickle erythrocytes . “2-Bromo-6-(methylsulfanyl)benzaldehyde”, being a benzaldehyde derivative, could potentially have similar applications.
Industrial Applications
Benzaldehyde derivatives are used in the chemical industry in the production of flavoring agents, agrochemicals, cosmetics, textiles, dyes as well as ligands in metal coordination chemistry . “2-Bromo-6-(methylsulfanyl)benzaldehyde” could potentially be used in these industries due to its similar structure.
Biological Properties
Substituted chalcones obtained by using with benzaldehydes derivatives show anti-bacterial, anti-tumor, anti-inflammatory, anti-fungal, anti-microbial and anti-oxidant properties . As a benzaldehyde derivative, “2-Bromo-6-(methylsulfanyl)benzaldehyde” could potentially exhibit similar biological properties.
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302 + H312 + H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . It also has the statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation .
properties
IUPAC Name |
2-bromo-6-methylsulfanylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrOS/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTYGNHMYAXFLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC=C1)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(methylsulfanyl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3,8-Dimethylimidazo[1,2-A]pyridine](/img/structure/B3347176.png)




![3,7-dimethylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3347208.png)
![1-[3-(Chloromethyl)phenyl]imidazole](/img/structure/B3347212.png)

